GD1b-Ganglioside

Myelin-associated glycoprotein Siglec-4 Axon regeneration inhibition

GD1b is essential as a MAG/Siglec-4 negative control, axonal regeneration benchmark (55%), and anti-GD1b ELISA antigen for sensory ataxic neuropathy diagnosis. Unlike GM1, GD1a, or GT1b, GD1b does not bind MAG, making it the only ganglioside suitable for establishing baseline responses in myelin inhibition assays. Its intermediate neurotrophic potency enables quantitative comparisons, while high purity (≥98%) ensures assay specificity. Procure GD1b to ensure rigorous, reproducible results in neuroscience and clinical diagnostic research.

Molecular Formula C84H148N4O40
Molecular Weight 1854.1 g/mol
Cat. No. B13819251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGD1b-Ganglioside
Molecular FormulaC84H148N4O40
Molecular Weight1854.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C84H148N4O40/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-57(102)87-47(48(98)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)44-117-78-69(111)67(109)71(55(41-93)120-78)122-80-70(112)76(72(56(42-94)121-80)123-77-61(86-46(4)97)73(64(106)53(39-91)118-77)124-79-68(110)66(108)63(105)52(38-90)119-79)128-84(82(115)116)36-49(99)59(85-45(3)96)75(127-84)65(107)54(40-92)125-83(81(113)114)35-50(100)60(88-58(103)43-95)74(126-83)62(104)51(101)37-89/h31,33,47-56,59-80,89-95,98-101,104-112H,5-30,32,34-44H2,1-4H3,(H,85,96)(H,86,97)(H,87,102)(H,88,103)(H,113,114)(H,115,116)/b33-31+/t47?,48?,49-,50-,51+,52+,53+,54+,55+,56+,59+,60+,61+,62+,63-,64-,65+,66-,67+,68+,69+,70+,71+,72-,73+,74+,75+,76+,77-,78+,79-,80-,83+,84-/m0/s1
InChIKeyVPUOVUBYFYUBRY-INNWTUFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GD1b-Ganglioside: A Disialoganglioside for Neurological and Autoimmune Research Applications


GD1b-Ganglioside (also designated GD1b or Ganglioside GD1b) is a disialoganglioside — a glycosphingolipid composed of a ceramide lipid anchor and a complex oligosaccharide head group bearing two sialic acid (N-acetylneuraminic acid) residues [1]. It belongs to the b-series of gangliosides and is one of the four major brain gangliosides (alongside GM1, GD1a, and GT1b) that together constitute the vast majority of gangliosides in the mammalian central nervous system [2]. The compound is widely expressed in both gray and white matter of the brain and serves as a cell surface determinant on neurons and axons, where it participates in cell–cell recognition, receptor modulation, and signaling events [3].

Why GD1b-Ganglioside Cannot Be Substituted with Closely Related Gangliosides in Critical Assays


Despite sharing a common ceramide backbone, the four major brain gangliosides (GM1, GD1a, GD1b, and GT1b) exhibit profound functional divergence driven by differences in the number, position, and linkage of sialic acid residues on their oligosaccharide chains. This structural specificity translates into sharply distinct receptor binding profiles, neurotrophic activities, and clinical antibody associations that preclude generic substitution. For instance, GD1b bears two sialic acid residues on the terminal galactose of its carbohydrate moiety, a topology that excludes it from recognition by myelin-associated glycoprotein (MAG/Siglec-4) — a binding event that is robust for GD1a and GT1b [1]. Similarly, in functional regeneration assays, the capacity to promote axonal outgrowth varies by more than fourfold across ganglioside species, with GD1b occupying a discrete intermediate position that is not recapitulated by GM1, GD1a, GQ1b, or GT1b [2]. In clinical diagnostics, antibodies against GD1b are differentially associated with sensory ataxic neuropathy, whereas antibodies against GQ1b are linked to Miller Fisher syndrome, underscoring that even isomeric gangliosides with identical sialic acid stoichiometry are not immunologically interchangeable [3]. These structural and functional distinctions demand that researchers and procurement specialists select the specific ganglioside species validated for their intended application.

Quantitative Evidence Guide: Differential Performance of GD1b-Ganglioside Versus Structural Analogs


Negative MAG/Siglec-4 Binding Selectivity: GD1b Does Not Support MAG-Mediated Cell Adhesion

GD1b is explicitly excluded from the set of gangliosides that support myelin-associated glycoprotein (MAG/Siglec-4)-mediated cell adhesion. In a direct cell adhesion assay employing cells engineered to express MAG on their surface, gangliosides were evaluated for their ability to support adhesion. GD1b, along with GD3, GQ1b, and GM1, did not support adhesion, in contrast to GQ1bα (highest potency), GD1a, and GT1b which exhibited robust adhesion support [1]. This negative selectivity is structurally attributed to the absence of a terminal α2,3-linked sialic acid in the required configuration on GD1b, as its two sialic acids are both attached to the terminal galactose in a disialyl linkage [2]. The assay conditions involved MAG-expressing cells and purified ganglioside substrates, with adhesion quantified as relative binding potency [1].

Myelin-associated glycoprotein Siglec-4 Axon regeneration inhibition Lectin binding

Intermediate Nerve Regeneration Potency: GD1b Achieves 55% Neuronal Regeneration Versus 20% for GM1 and 86% for GT1b

In a rat hypoglossal nerve axotomy model, the capacity of various purified ganglioside species to promote neuronal regeneration was directly compared. Regeneration was quantified by counting the number of horseradish peroxidase-positive neurons. GD1b promoted regeneration at a level of 55% relative to the maximal response, positioning it as an intermediate potency species. This performance was significantly higher than GM1 (20%), GD1a (35%), GQ1b (34%), and lactosylceramide (17%), but lower than GT1b (86%) [1]. The experiments further demonstrated using oligosaccharide and ceramide fragments that the carbohydrate moiety of GD1b is primarily responsible for this neurotrophic effect [2]. The assay system utilized adult rats with unilateral hypoglossal nerve resection, with gangliosides administered locally and regeneration assessed 4 weeks post-operation [1].

Nerve regeneration Axonal outgrowth Neurotrophic activity Hypoglossal nerve

Distinct Spatial Distribution in CNS: GD1b is Widely Expressed in Gray and White Matter, Unlike GM1 Which is Predominantly White Matter

Immunohistochemical mapping of the adult mouse central nervous system using IgG-class monoclonal antibodies specific to individual ganglioside species revealed distinct and non-overlapping spatial distributions. GD1b, along with GT1b, was found to be widely expressed in both gray matter and white matter throughout the brain. In contrast, GM1 was predominantly localized to white matter, and GD1a exhibited restricted expression confined to specific brain nuclei and tracts [1]. Quantitative analysis of ganglioside composition further confirms that GD1b constitutes a substantial and consistent fraction of total brain gangliosides across mammalian species, with its broad distribution pattern distinguishing it from the more regionally restricted gangliosides [2]. The study employed adult C57BL/6 mouse brain tissue with validated anti-ganglioside monoclonal antibodies [1].

CNS regional specificity Immunohistochemistry Gray matter White matter

Clinical Autoantibody Specificity: Anti-GD1b Antibodies Are Predominantly Associated with Sensory Ataxic Neuropathy, Distinct from Anti-GQ1b (Miller Fisher Syndrome)

In clinical diagnostic panels for autoimmune neuropathies, antibodies against individual ganglioside species are differentially associated with distinct clinical syndromes. Anti-GD1b antibodies are predominantly found in patients with sensory ataxic neuropathy syndrome, whereas anti-GQ1b antibodies are detected in more than 80% of patients with Miller Fisher syndrome, and anti-GD1a antibodies are associated with acute motor axonal neuropathy variants of Guillain-Barré syndrome [1]. Diagnostic testing typically employs semi-quantitative ELISA with reference intervals of 0-50 IV for negative results; results are reported as negative, equivocal (30-50 IV), positive (51-100 IV), or strong positive (>101 IV) [2]. Mayo Clinic Laboratories and other reference laboratories offer specific panels that evaluate antibodies to GD1b alongside GM1 and GQ1b, underscoring the non-interchangeable diagnostic utility of each ganglioside species [3].

Autoimmune neuropathy Guillain-Barré syndrome Sensory ataxia Diagnostic biomarker

High-Purity Analytical Standard: GD1b Available at ≥98% Purity (HPTLC/TLC) for Reproducible Quantitative Assays

Commercially available GD1b ganglioside is routinely supplied as a highly purified analytical standard with purity specifications of ≥98% as determined by high-performance thin-layer chromatography (HPTLC) or conventional TLC . This purity level is consistent across multiple vendors and tissue sources, including GD1b isolated from human brain tissue (purity >98% by HPTLC, MW 1811) and GD1b disodium salt from bovine brain (≥98% by TLC) [1]. In contrast, ganglioside mixtures containing GM1, GD1a, GD1b, and GT1b are also commercially available but are explicitly intended as substrates for sialidases or for studies where species heterogeneity is acceptable, and are not certified for applications requiring single-species quantification . The purified GD1b product enables precise gravimetric or molar quantification in experimental protocols without confounding contributions from other ganglioside species.

Analytical standard Purity certification HPTLC TLC

High-Value Application Scenarios for GD1b-Ganglioside in Research and Industry


MAG/Siglec-4 Negative Control in Myelin-Neuron Interaction Studies

GD1b serves as an essential negative control in assays probing myelin-associated glycoprotein (MAG/Siglec-4) binding and function. Because GD1b does not support MAG-mediated cell adhesion, whereas GD1a and GT1b do, researchers can use purified GD1b to establish baseline non-binding responses in cell adhesion assays, surface plasmon resonance binding studies, or neurite outgrowth inhibition assays [1]. This application leverages the direct head-to-head comparative data showing that GD1b, along with GM1 and GD3, fails to support MAG-expressing cell adhesion under conditions where GQ1bα, GD1a, and GT1b exhibit robust binding [1].

Quantitative Neuronal Regeneration Screening with Intermediate Potency Benchmark

In axonal regeneration and neurotrophic factor screening assays, GD1b provides a calibrated intermediate potency benchmark (55% regeneration in the rat hypoglossal nerve model) that is not achievable with other ganglioside species [2]. Researchers can use GD1b as a reference compound to validate assay sensitivity across the dynamic range between low-potency species (GM1 at 20%) and high-potency species (GT1b at 86%), enabling more robust quantitative comparisons of novel neurotrophic candidates [2].

Autoimmune Neuropathy Diagnostic Assay Development: Sensory Ataxic Neuropathy Antigen

Clinical diagnostic laboratories developing or validating ELISA-based assays for autoimmune neuropathy require purified GD1b as the specific capture antigen for detecting anti-GD1b antibodies, which are predominantly associated with sensory ataxic neuropathy syndrome [3]. Unlike anti-GQ1b (Miller Fisher syndrome, >80% positivity) or anti-GD1a (acute motor axonal neuropathy), anti-GD1b positivity guides distinct clinical diagnostic pathways [3]. Procurement of ≥98% pure GD1b antigen ensures assay specificity and enables accurate titer determination using reference intervals (0-50 IV negative; >101 IV strong positive) [4].

CNS Regional Specificity Studies: Broad Gray and White Matter Ganglioside Marker

For immunohistochemical or mass spectrometry imaging studies mapping ganglioside distribution in the central nervous system, GD1b is required as a marker with broad expression across both gray and white matter [5]. This contrasts with GM1 (predominantly white matter) and GD1a (restricted to specific nuclei/tracts), making GD1b the appropriate selection for experiments investigating pan-CNS ganglioside function or for normalizing regional expression data across diverse brain compartments [5]. Recent advances in MALDI TIMS imaging mass spectrometry further enable spatial discrimination of GD1b from its isomer GD1a based on differential ceramide composition and ion mobility separation, underscoring the need for well-characterized, species-pure analytical standards [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

77 linked technical documents
Explore Hub


Quote Request

Request a Quote for GD1b-Ganglioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.